ethyl 4,5-dibromothiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dibromothiophene-3-carboxylate (EDBT) is a synthetic compound that has been studied for its potential applications in a variety of areas, including scientific research, medical applications, and industrial production. EDBT has been found to possess a variety of unique properties which make it a promising compound for a wide range of applications.
Scientific Research Applications
Ethyl 4,5-dibromothiophene-3-carboxylate has been studied for its potential applications in a variety of scientific research areas. For example, ethyl 4,5-dibromothiophene-3-carboxylate has been used as a substrate in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been studied for its potential applications in the development of materials for use in electronic devices, such as transistors and solar cells.
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate is not yet fully understood. However, it is believed that ethyl 4,5-dibromothiophene-3-carboxylate acts as an electron donor, which allows it to form strong bonds with other molecules. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been found to interact with other molecules through hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4,5-dibromothiophene-3-carboxylate are still under investigation. However, preliminary studies have found that ethyl 4,5-dibromothiophene-3-carboxylate may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 4,5-dibromothiophene-3-carboxylate in laboratory experiments is its low cost and ease of synthesis. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate is relatively non-toxic and has a low environmental impact. However, ethyl 4,5-dibromothiophene-3-carboxylate does have certain limitations, such as its susceptibility to oxidation and its low solubility in water.
Future Directions
The potential future directions for ethyl 4,5-dibromothiophene-3-carboxylate are numerous. ethyl 4,5-dibromothiophene-3-carboxylate could be further studied for its potential applications in the development of materials for use in electronic devices, such as transistors and solar cells. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate could be studied for its potential applications in the development of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, ethyl 4,5-dibromothiophene-3-carboxylate could be studied for its potential applications in the development of materials for use in medical devices, such as implants and prostheses.
Synthesis Methods
Ethyl 4,5-dibromothiophene-3-carboxylate can be synthesized through a variety of methods, including a condensation reaction between 4-bromothiophene-3-carboxylic acid and ethyl bromide, a reaction between ethyl bromide and 4,5-dibromothiophene-3-carboxylic acid, and a reaction between ethyl bromide and 4-bromothiophene-3-carboxylic acid. The most common method of synthesizing ethyl 4,5-dibromothiophene-3-carboxylate is the reaction between ethyl bromide and 4,5-dibromothiophene-3-carboxylic acid. This reaction is carried out in a basic aqueous solution at a temperature of 40-50°C, and the resulting product is ethyl 4,5-dibromothiophene-3-carboxylate.
properties
IUPAC Name |
ethyl 4,5-dibromothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKRSFGXOFNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dibromothiophene-3-carboxylate | |
CAS RN |
1823905-03-8 |
Source
|
Record name | ethyl 4,5-dibromothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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